![molecular formula C13H16N2O3S B5562840 methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

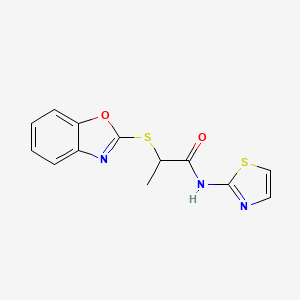

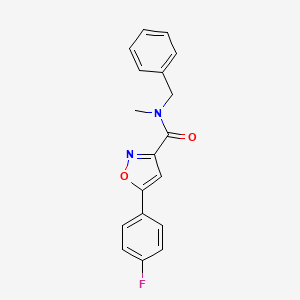

Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. The compound is commonly referred to as MMTS, and it is a thiol-reactive reagent that is used to modify proteins in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Photoinitiators for Ultraviolet-Curable Coatings Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate and similar compounds have been studied for their potential in the formulation of photoinitiators. These photoinitiators are used in ultraviolet-curable pigmented coatings, a key area in materials science. The studies focus on the copolymerization processes and the efficiency of these compounds in initiating polymerization under UV light, which is crucial for applications in coatings and printing technologies (Angiolini et al., 1997).

Synthesis of Novel Organic Compounds Research has explored the chemical properties and reactions of compounds related to methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate in the synthesis of novel organic molecules. These include the aminomethylation of imidazoheterocycles with morpholine and the synthesis of various derivatives with potential pharmacological applications. Such studies contribute to the field of organic chemistry, particularly in the development of new synthetic methods and the exploration of chemical reactivity (Mondal et al., 2017).

Antimicrobial Activity Research Some derivatives of methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate have been synthesized and evaluated for their antimicrobial properties. This research is significant in the pharmaceutical industry, particularly for the development of new antimicrobial agents. The synthesis and testing of these compounds provide insights into their potential use in combating microbial infections (Bektaş et al., 2010).

Cancer Research In cancer research, certain derivatives related to methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate have been identified as tubulin polymerization inhibitors, showing promise in antiproliferative activity against human cancer cells. This discovery is crucial in the development of new anticancer therapies, particularly in targeting cell division processes in cancerous cells (Minegishi et al., 2015).

Synthesis of Biodegradable Polymers The compound has also been studied in the synthesis of biodegradable polyesteramides with pendant functional groups. These polymers are relevant in biomedical and environmental applications due to their biodegradability and potential for functionalization. This research contributes to the field of polymer science, particularly in the development of new materials with environmental benefits (Veld et al., 1992).

Development of Water-Soluble Prodrugs Research has also focused on developing water-soluble prodrugs using derivatives of methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate. These studies are significant in pharmaceutical sciences, particularly in enhancing the solubility and bioavailability of drugs (Rolando et al., 2013).

Propiedades

IUPAC Name |

methyl 3-(morpholine-4-carbothioylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-12(16)10-3-2-4-11(9-10)14-13(19)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKWRBUURLINHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NC(=S)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{(1R)-1-(4-chlorobenzyl)-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5562763.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5562790.png)

![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)

![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(3-methylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562826.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)

![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)